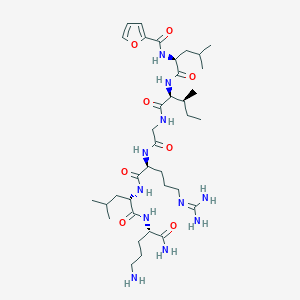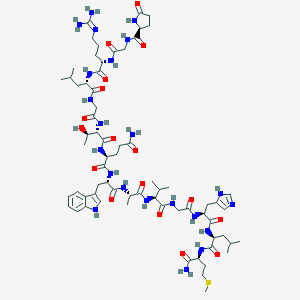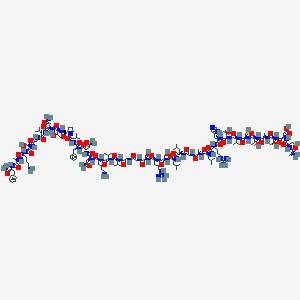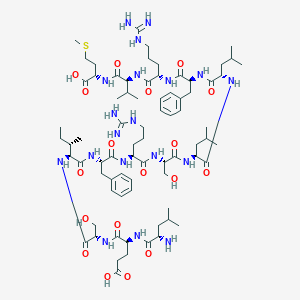
2-furoil-LIGRLO-amida
Descripción general
Descripción
Potent and selective PAR2 receptor agonist (EC50 = 340 nM). Induces arterial contraction. Facilitates capsaicin evoked nociception. Around 100 times more potent than SLIGR-NH2.
Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. 1-Deoxy-D-xylulose 5-phosphate (DXP) is an intermediate in the non-mevalonate pathway and is formed from pyruvate and glyceraldehyde 3-phosphate by DXP synthase. It is converted to MEP by MEP Synthase (DXP reductoisomerase).
Potent and selective PAR2 receptor agonist (pD2 = 7.0). Causes a dose-dependent relaxation of murine femoral arteries.
Aplicaciones Científicas De Investigación
Receptor Activado por Proteinasa 2 (PAR 2) Agonista
“2-furoil-LIGRLO-amida” es un agonista potente y selectivo del Receptor Activado por Proteinasa 2 (PAR 2) . Se ha encontrado que es igualmente efectivo y de 10 a 25 veces más potente que SLIGRLNH2 para aumentar el calcio intracelular en células cultivadas humanas y de rata que expresan PAR 2 .
Vasodilatación e Hiperpolarización
En bioensayos de la actividad del PAR 2 tisular, se encontró que “this compound” es de 10 a 300 veces más potente que SLIGRL-NH2 para causar vasodilatación arterial e hiperpolarización .
Contracción No Mediada por PAR 2
A diferencia del trans-cinamoil-LIGRLO-NH2, “this compound” no causó una contracción no mediada por PAR 2 prominente de las arterias femorales de ratón .
Ensayos de Unión a Ligando
“this compound” se ha utilizado como una sonda receptora para ensayos de unión a ligando . Se derivatizó a través de su grupo amino de ornitina libre para producir [3H]propionil-2fLI y Alexa Fluor 594-2fLI .
Visualización del Receptor
“this compound” se ha utilizado para la visualización del receptor tanto para células cultivadas in vitro como para células epiteliales colónicas in vivo .
Señalización del Calcio
Los órdenes relativos de potencias para una serie de agonistas peptídicos de PAR 2 para competir por la unión de [3H]propionil-2fLI reflejaron cualitativamente sus potencias relativas para la señalización del calcio mediada por PAR 2 en las mismas células .
Mecanismo De Acción
Target of Action
The primary target of 2-furoyl-LIGRLO-amide is the Proteinase-Activated Receptor 2 (PAR2) . PAR2 is a G protein-coupled receptor that is activated by serine proteases, playing a crucial role in inflammation, pain, and other physiological processes .
Mode of Action
2-Furoyl-LIGRLO-amide acts as a potent and selective agonist for PAR2 . It interacts with PAR2, leading to the activation of the receptor . This interaction results in a series of intracellular events, including an increase in intracellular calcium .
Biochemical Pathways
Upon activation of PAR2 by 2-furoyl-LIGRLO-amide, there is an increase in intracellular calcium . This leads to the activation of various downstream signaling pathways, including those involving epidermal growth factor (EGF) receptor tyrosine kinase, Src, Pyk2, cRaf, and ERK1/2 .
Result of Action
The activation of PAR2 by 2-furoyl-LIGRLO-amide leads to a concentration-dependent relaxation of arteries previously contracted with α1 adrenergic receptor agonists . This suggests that 2-furoyl-LIGRLO-amide could potentially be used in the treatment of conditions associated with arterial constriction.
Análisis Bioquímico
Biochemical Properties
2-Furoyl-LIGRLO-amide plays a significant role in biochemical reactions, particularly those involving the proteinase-activated receptor 2 (PAR2) . It interacts with PAR2, a G-protein-coupled receptor, leading to an increase in intracellular calcium in cultured human and rat PAR2-expressing cells . The nature of these interactions is primarily agonistic, with 2-Furoyl-LIGRLO-amide being more potent than other known PAR2 agonists .
Cellular Effects
The effects of 2-Furoyl-LIGRLO-amide on cells are diverse and significant. It influences cell function by increasing intracellular calcium, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause a dose-dependent relaxation of murine femoral arteries .
Molecular Mechanism
At the molecular level, 2-Furoyl-LIGRLO-amide exerts its effects through binding interactions with the proteinase-activated receptor 2 (PAR2) . This binding leads to the activation of PAR2, which in turn triggers a cascade of intracellular events, including an increase in intracellular calcium . This can lead to changes in gene expression and influence various cellular processes .
Dosage Effects in Animal Models
The effects of 2-Furoyl-LIGRLO-amide can vary with different dosages in animal models . For instance, it has been shown to cause fewer scratches in response to 2-Furoyl-LIGRLO-amide but not to histamine in Trpv3-/- mice . It significantly decreases the number of scratches in wild-type mice .
Transport and Distribution
Given its role as a PAR2 agonist, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given its role as a PAR2 agonist, it is likely that it is localized to the cell membrane where PAR2 is typically found .
Propiedades
IUPAC Name |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIRYSKGDEIOG-WTWMNNMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N11O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)




![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)




